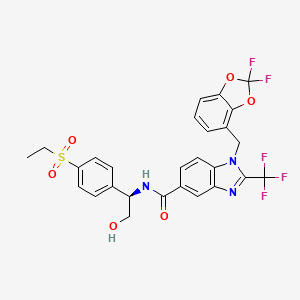
Pyrene-PEG5-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene-PEG5-biotin is a compound that combines the properties of pyrene, polyethylene glycol (PEG), and biotin. Pyrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence properties. Polyethylene glycol is a flexible, water-soluble polymer, and biotin is a vitamin that binds strongly to avidin and streptavidin proteins. This compound is often used as a linker in various biochemical applications, including the synthesis of proteolysis-targeting chimeras (PROTACs) and the functionalization of nanomaterials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene-PEG5-biotin typically involves the following steps:
Activation of Biotin: Biotin is first activated using reagents such as N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling with Polyethylene Glycol: The activated biotin is then coupled with polyethylene glycol under mild conditions to form Biotin-PEG.
Attachment of Pyrene: Finally, pyrene is attached to the PEG chain through a carboxylation reaction, forming this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS or EDC.
Polyethylene Glycol Coupling: The activated biotin is then coupled with polyethylene glycol in large reactors.
Pyrene Attachment: Pyrene is attached to the PEG chain in a controlled environment to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
Pyrene-PEG5-biotin undergoes several types of chemical reactions:
Oxidation: Pyrene can be oxidized to form pyrenequinone.
Reduction: The biotin moiety can be reduced under specific conditions.
Substitution: The PEG chain can undergo substitution reactions to introduce various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products
Aplicaciones Científicas De Investigación
Pyrene-PEG5-biotin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions.
Biology: Employed in the labeling and tracking of proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the functionalization of nanomaterials such as carbon nanotubes and graphene .
Mecanismo De Acción
The mechanism of action of Pyrene-PEG5-biotin involves several steps:
Fluorescence: The pyrene moiety exhibits strong fluorescence, allowing for the detection and tracking of the compound.
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the capture and immobilization of the compound.
PEG Spacer: The polyethylene glycol spacer provides flexibility and solubility, enhancing the compound’s interaction with target molecules
Comparación Con Compuestos Similares
Similar Compounds
Pyrene-PEG3-biotin: Similar structure but with a shorter PEG chain.
Pyrene-PEG7-biotin: Similar structure but with a longer PEG chain.
Fluorescein-PEG5-biotin: Uses fluorescein instead of pyrene as the fluorescent moiety .
Uniqueness
Pyrene-PEG5-biotin is unique due to its combination of strong fluorescence from pyrene, high solubility from polyethylene glycol, and strong binding affinity from biotin. This makes it highly versatile for various biochemical and industrial applications .
Propiedades
Fórmula molecular |
C39H50N4O8S |
|---|---|
Peso molecular |
734.9 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |
InChI |
InChI=1S/C39H50N4O8S/c44-34(7-2-1-6-33-37-32(26-52-33)42-39(46)43-37)40-14-16-47-18-20-49-22-24-51-25-23-50-21-19-48-17-15-41-38(45)31-13-11-29-9-8-27-4-3-5-28-10-12-30(31)36(29)35(27)28/h3-5,8-13,32-33,37H,1-2,6-7,14-26H2,(H,40,44)(H,41,45)(H2,42,43,46)/t32-,33-,37-/m0/s1 |
Clave InChI |
ODIVXJVCOCDDJO-BMQPFVSWSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
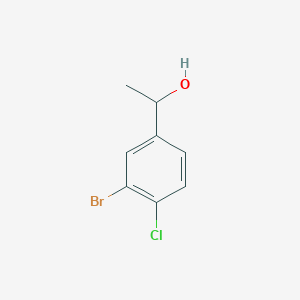
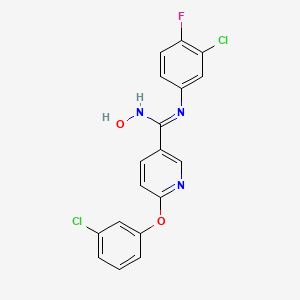
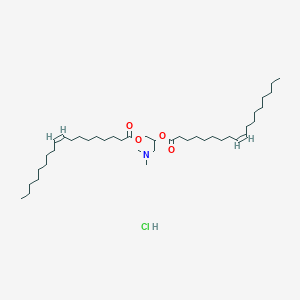
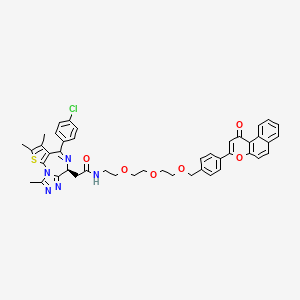
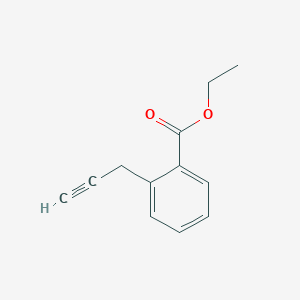
![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
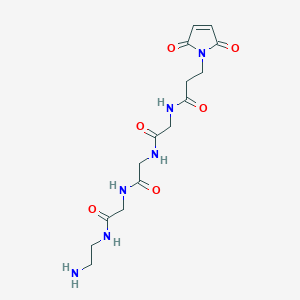
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
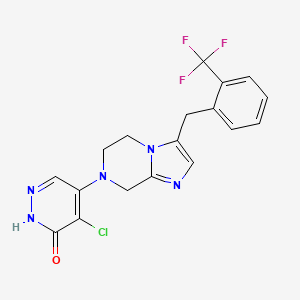

![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)
